molecular formula C21H21ClN4O3S B3007361 N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide CAS No. 1171956-10-7

N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B3007361
CAS No.: 1171956-10-7
M. Wt: 444.93
InChI Key: SHKOYLBERGSIHG-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted with a morpholine-4-carbonyl group at position 3, a thiophen-2-yl moiety at position 5, and a 2-chlorobenzyl-acetamide side chain at position 1. Pyrazole derivatives are widely explored for kinase inhibition, antiviral, and anticancer activities, suggesting this compound may share similar pharmacological targets .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c22-16-5-2-1-4-15(16)13-23-20(27)14-26-18(19-6-3-11-30-19)12-17(24-26)21(28)25-7-9-29-10-8-25/h1-6,11-12H,7-10,13-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKOYLBERGSIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound's structure features a pyrazole ring, known for its bioactive properties. Pyrazole derivatives have been extensively studied for their anti-cancer , anti-inflammatory , and antimicrobial activities. The incorporation of the morpholine and thiophene groups may enhance these biological activities through diverse interactions with biological targets, including enzymes and receptors.

Case Studies:
Research indicates that similar pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on pyrazole derivatives have demonstrated their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the morpholine moiety may also facilitate interactions with specific signaling pathways involved in cancer progression.

Compound TypeActivityReference
Pyrazole DerivativesAnti-cancer
Morpholine-containing CompoundsAnti-inflammatory

Material Science

Supramolecular Structures:
The unique combination of aromatic and heterocyclic moieties in N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide suggests potential applications in the formation of supramolecular structures . These structures can be utilized in creating advanced materials with tailored properties such as conductivity, solubility, and mechanical strength.

Self-Assembly Properties:
The chlorinated benzyl group may influence the molecule's interaction with surfaces, making it a candidate for studying self-assembly phenomena in material science. Such studies could lead to the development of new materials for electronics or nanotechnology applications.

Organic Chemistry

Synthetic Strategies:
The compound presents an intriguing opportunity for organic chemists to explore synthetic methodologies for incorporating various functionalities onto the pyrazole scaffold. Research into its synthesis could yield novel methods that enhance the efficiency of constructing complex organic molecules.

Reactivity Patterns:
Understanding the reactivity patterns of this compound may provide insights into the behavior of similar structures under varying conditions, contributing to advancements in synthetic organic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-Based Inhibitor L-1

The triazole derivative N-(2-chloro-4-sulphamoylphenyl)-2-((4-(2,4-dimethyl-phenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)-sulphanyl)-acetamide (L-1) () shares a thiophen-2-yl group and acetamide linker but replaces pyrazole with a triazole core. Docked into HIV-1 reverse transcriptase (RT), L-1 exhibits potent non-nucleoside RT inhibitor (NNRTI) activity. In contrast, the target compound’s pyrazole core may alter binding kinetics due to differences in ring geometry and electronic properties .

Thieno[2,3-d]pyrimidin Derivatives (Compounds 8–11)

A series of thieno[2,3-d]pyrimidin-acetamide hybrids () demonstrate anti-breast cancer activity. For example:

Compound Structure Features Molecular Weight Melting Point (°C) Yield (%)
8 Thieno[2,3-d]pyrimidin, 2,3-dimethoxyphenyl 528 280–282 60
9 Thieno[2,3-d]pyrimidin, 4-chlorophenyl 503 175–177 75
10 Thiadiazole, phenylhydrazine 441 240–242 60

These compounds highlight the importance of the thiophene-acetamide scaffold in anticancer activity. The target compound’s pyrazole-morpholine structure may offer improved metabolic stability compared to thieno[2,3-d]pyrimidin derivatives .

Pyrazole Acetamide Regioisomers (86a and 86b)

N-[1-(tetrahydro-2H-pyran-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]acetamide (86a) and its regioisomer 86b () differ in substituent positioning on the pyrazole ring. Regioisomerism significantly affects physicochemical properties and binding affinity, underscoring the critical role of substituent placement in the target compound .

Morpholine-Carbonyl Analog (CAS 1171203-56-7)

N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide () shares the morpholine-carbonyl-pyrazole-thiophene core but replaces the 2-chlorobenzyl group with an imidazole-propyl chain. With a molecular weight of 428.5, this analog’s imidazole moiety may enhance hydrogen bonding, whereas the target compound’s chlorobenzyl group could improve lipophilicity and membrane permeability .

Pyrimidinyloxy Acetamide Derivatives

2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(thiophen-2-yl)methyl]acetamide () features a pyrimidinyloxy core instead of pyrazole. The acetamide linker and thiophen-2-ylmethyl group suggest similar synthetic strategies, but the pyrimidine ring may confer distinct electronic properties and target selectivity .

Key Structural and Functional Insights

Feature Target Compound L-1 (Triazole) Compound 8 (Thienopyrimidin) 86a (Pyrazole) CAS 1171203-56-7
Core Structure Pyrazole Triazole Thieno[2,3-d]pyrimidin Pyrazole Pyrazole
Key Substituents Morpholine-4-carbonyl, 2-chlorobenzyl Sulphamoylphenyl, sulphanyl Thiophen-2-yl, dimethoxyphenyl Tetrahydro-2H-pyran Imidazole-propyl
Molecular Weight (g/mol) ~460 (estimated) Not reported 528 Not reported 428.5
Biological Activity Hypothesized kinase inhibition NNRTI Anti-breast cancer Not reported Not reported
Solubility Enhanced by morpholine Likely moderate Moderate Variable Moderate

Q & A

Basic Synthesis

Q: What is the typical synthetic route for N-(2-chlorobenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide ? A: The synthesis involves sequential coupling reactions:

Pyrazole Core Formation : Reacting thiophen-2-yl carbonyl derivatives with hydrazine to form the pyrazole ring.

Morpholine Incorporation : Introducing the morpholine-4-carbonyl group via nucleophilic acyl substitution using morpholine and a carbonyl chloride intermediate under anhydrous conditions (e.g., refluxing in dry toluene with K₂CO₃) .

Chlorobenzyl Acetamide Coupling : Reacting the pyrazole-morpholine intermediate with 2-chlorobenzylamine using chloroacetyl chloride in dioxane or THF, with triethylamine as a base .

Purification : Recrystallization from ethanol-DMF mixtures to isolate the final product .

Structural Characterization

Q: Which analytical methods confirm the compound’s structure and purity? A: A combination of techniques is used:

  • Elemental Analysis : To verify C, H, N percentages (e.g., Calcd. C 55.52%, H 2.88%, N 15.42%; Found: C 55.48%, H 2.82%, N 15.37%) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone .
  • Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (e.g., m/z for C₂₅H₂₈ClN₅O₃S) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns .

Biological Activity Evaluation

Q: How is the compound evaluated for therapeutic potential? A: Standard protocols include:

  • In Vitro Assays : Testing against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Enzyme Inhibition : Screening for COX-1/2 or kinase inhibition using fluorometric/colorimetric assays .
  • Antimicrobial Activity : Agar dilution methods against Gram-positive/negative bacteria .

Advanced: Structure-Activity Relationship (SAR)

Q: How do structural modifications influence bioactivity? A: Key SAR insights:

  • Thiophene Substitution : Replacing thiophen-2-yl with bulkier groups (e.g., 4-bromophenyl) reduces solubility but enhances anticancer activity .
  • Morpholine Optimization : Replacing morpholine with piperazine improves metabolic stability but may reduce target affinity .
  • Chlorobenzyl Position : 2-chloro substitution on benzyl enhances lipophilicity and blood-brain barrier penetration compared to 3-/4-chloro analogs .

Advanced: Computational Modeling

Q: How is molecular docking used to study mechanism of action? A: Docking workflows include:

Target Selection : Prioritizing kinases (e.g., EGFR) or COX-2 based on structural homology.

Ligand Preparation : Energy minimization of the compound using DFT or MMFF94 force fields.

Binding Affinity Analysis : Identifying key interactions (e.g., hydrogen bonds with morpholine oxygen, π-π stacking with thiophene) .

Validation : Comparing docking scores with experimental IC₅₀ values to refine models .

Data Contradiction Analysis

Q: How to resolve discrepancies in biological data across studies? A: Mitigation strategies:

  • Assay Standardization : Use consistent cell lines (e.g., ATCC-validated) and control compounds .
  • Purity Verification : Confirm compound integrity via HPLC and elemental analysis .
  • Structural Confirmation : Re-examine NMR/MS data to rule out isomerization or degradation .

Synthetic Optimization

Q: How to improve reaction yields for acetamide formation? A: Key optimizations:

  • Solvent Choice : Anhydrous toluene or THF minimizes side reactions .
  • Catalyst Use : K₂CO₃ or Et₃N enhances nucleophilicity in acylation steps .
  • Temperature Control : Reflux conditions (110–120°C) improve morpholine coupling efficiency .

Byproduct Analysis

Q: How to identify and minimize byproducts during synthesis? A: Strategies include:

  • TLC Monitoring : Track reaction progress using silica gel plates.
  • HPLC-MS : Detect and characterize impurities (e.g., unreacted chloroacetyl intermediates) .
  • Stoichiometry Adjustment : Limit excess reagents (e.g., chloroacetyl chloride) to reduce diacetylation .

Morpholine Group Incorporation

Q: What ensures efficient morpholine-4-carbonyl introduction? A: Critical steps:

Activation : Convert carboxylic acid to acyl chloride using oxalyl chloride.

Coupling : React with morpholine in dry toluene under reflux for 8–10 hours .

Workup : Remove K₂CO₃ via filtration and concentrate under reduced pressure.

Handling and Storage

Q: What are recommended handling protocols? A: Best practices:

  • Storage : Airtight containers at 2–8°C to prevent hydrolysis .
  • Handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Safety : PPE (gloves, goggles) due to chloroacetyl chloride’s toxicity .

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